Glycidyl Oleate-d5
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Overview
Description
Glycidyl Oleate-d5 is a deuterium-labeled derivative of glycidyl oleate. It is a stable isotope-labeled compound with the molecular formula C21H33D5O3 and a molecular weight of 343.56. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and other analytical applications .
Mechanism of Action
Target of Action
Glycidyl Oleate-d5, also known as 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate , is a derivative of glycidol and a fatty acid It’s known that glycidyl esters, a group to which this compound belongs, are suspected to be carcinogenic .
Mode of Action
Glycidyl esters, including this compound, are thought to be harmful when consumed at high levels . They are mainly formed during high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process .
Biochemical Pathways
Glycidyl esters are known to be metabolized by a lipase-catalyzed hydrolysis . This process could potentially affect various metabolic pathways, leading to the synthesis of hazardous metabolites .
Pharmacokinetics
It’s known that glycidyl esters are assumed to be 100% metabolized by a lipase-catalyzed hydrolysis . This suggests that this compound could be rapidly metabolized and excreted from the body, potentially affecting its bioavailability.
Result of Action
Glycidyl esters, including this compound, are suspected to be carcinogenic . This suggests that exposure to this compound could potentially lead to harmful cellular changes and contribute to the development of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, glycidyl esters are mainly formed during high-temperature processing of fat-containing matrices . This suggests that the action, efficacy, and stability of this compound could be significantly affected by temperature and other processing conditions.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules in this context
Cellular Effects
Studies on oleic acid, a related compound, have shown that it can have protective effects against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process
Molecular Mechanism
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain stability and degradation characteristics over time
Dosage Effects in Animal Models
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain effects at different dosages
Metabolic Pathways
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain enzymes or cofactors
Transport and Distribution
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain transporters or binding proteins
Subcellular Localization
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl Oleate-d5 can be synthesized through the reaction of oleic acid with glycidol under specific conditions. The process involves the esterification of oleic acid with glycidol in the presence of a catalyst, typically an acid or base, to form glycidyl oleate. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The use of deuterated reagents is crucial for achieving the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Glycidyl Oleate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted glycidyl oleate derivatives
Scientific Research Applications
Glycidyl Oleate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of polymer chemistry
Comparison with Similar Compounds
Glycidyl Oleate-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Glycidyl Oleate: The non-deuterated form of glycidyl oleate.
Glycidyl Stearate: Another glycidyl ester with a different fatty acid component.
Glycidyl Palmitate: A glycidyl ester with palmitic acid as the fatty acid component
The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced analytical capabilities for scientific research.
Properties
IUPAC Name |
oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-LRHBODGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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